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Compound of Interest

Compound Name: Glycolic Acid-13C Sodium Salt

CAS No.: 1706469-52-4

Cat. No.: B590865 Get Quote

Focus Application: Tracing Glyoxylate Metabolism, Primary Hyperoxaluria Type 1 (PH1) Drug

Targets, and Photorespiratory Flux.

Abstract
This technical guide outlines the protocol for utilizing Glycolic Acid-13C Sodium Salt
(specifically [1,2-13C2] or [1-13C] isotopologues) as a metabolic tracer. While glycolate is

historically associated with plant photorespiration, it has emerged as a critical tracer in

mammalian drug development, particularly for Primary Hyperoxaluria Type 1 (PH1). This guide

details the experimental workflow to quantify flux through Glycolate Oxidase (HAO1) and

Alanine:Glyoxylate Aminotransferase (AGXT), enabling precise assessment of substrate

reduction therapies (SRT) and metabolic rewiring in hepatocytes.

Scientific Background & Mechanism[1][2][3][4]
The Mammalian Context: PH1 and HAO1 Targeting
In human hepatocytes, glycolate is a metabolic intermediate primarily processed in the

peroxisome. The enzyme Glycolate Oxidase (HAO1) oxidizes glycolate to glyoxylate.[1][2]

Under normal conditions, glyoxylate is transaminated to glycine by AGXT.[1]

In PH1 pathology, AGXT is defective, causing glyoxylate to accumulate and leak into the

cytoplasm, where Lactate Dehydrogenase (LDH) converts it into insoluble oxalate, leading to
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kidney stones and renal failure.[3]

Drug Target: Therapeutic strategies (e.g., RNAi like Lumasiran) silence HAO1 to prevent

glyoxylate formation.

Tracer Utility: 13C-Glycolate is the direct substrate for HAO1. By feeding cells 13C-

Glycolate, researchers can measure the ratio of labeled Glycine vs. labeled Oxalate, directly

quantifying the efficacy of HAO1 inhibitors or AGXT restoration therapies.

The Plant Context: Photorespiration
In C3 plants, glycolate is the toxic byproduct of RuBisCO oxygenation.[4] It enters the C2

oxidative photosynthetic carbon cycle. 13C-Glycolate tracing is used to engineer crop variants

with bypassed photorespiratory pathways to improve yield.

Pathway Visualization
The following diagram illustrates the metabolic fate of 13C-Glycolate in a mammalian

hepatocyte, highlighting the divergence between healthy glycine synthesis and pathological

oxalate formation.
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Figure 1: Metabolic fate of 13C-Glycolate in mammalian hepatocytes. HAO1 converts the tracer

to Glyoxylate, which then diverges to Glycine (healthy) or Oxalate (pathology).[1]

Technical Specifications
Compound: Glycolic Acid-13C Sodium Salt (Universal or Specific Label).

Chemical Formula: HO13CH213COONa (assuming U-13C2).

Solubility: Highly soluble in water (>50 mg/mL).

Stability: Stable in aqueous solution at -20°C for >6 months.

pH Consideration: As a sodium salt, it dissociates neutral/slightly basic. When adding to cell

culture media at high concentrations (>5mM), check pH, though metabolic tracer levels

(100µM - 1mM) rarely alter media pH significantly.
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Experimental Protocol: 13C-Flux Analysis in
Hepatocytes
Phase 1: Experimental Design & Cell Culture
Objective: Compare flux into Oxalate vs. Glycine in Wild Type (WT) vs. HAO1-knockdown

hepatocytes.

Cell Model: Primary human hepatocytes (PHH) or HepG2 cells engineered with AGXT

mutations (PH1 model).

Media: Silac-free or standard DMEM (glucose/glutamine defined).

Note: Remove unlabeled glycine from media if possible to maximize sensitivity of the 13C-

Glycine signal, though 13C-Glycolate tracing is robust enough to see enrichment even in

complete media.

Tracer Preparation:

Prepare a 100 mM stock solution of Glycolic Acid-13C Sodium Salt in sterile water.

Filter sterilize (0.22 µm).

Phase 2: Pulse-Chase Labeling
Equilibration: Seed cells in 6-well plates and grow to 70-80% confluency.

Pulse: Replace media with fresh media containing 500 µM - 1 mM Glycolic Acid-13C.

Causality: Glycolate uptake is transporter-mediated (SLC family). 1 mM ensures saturation

of the transporter to drive flux without inducing osmotic stress.

Time Points: Harvest cells at 0, 30, 60, 120, and 240 minutes.

Reasoning: Glycolate turnover is rapid. Early time points capture the initial rate of

Glyoxylate formation; later points show Oxalate accumulation.

Phase 3: Quenching & Extraction (Critical Step)
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Glyoxylate is chemically unstable and reactive (aldehyde group). Speed is essential.

Quench: Rapidly aspirate media. Wash 1x with ice-cold PBS.

Metabolism Halt: Immediately add 80% Methanol / 20% Water (pre-chilled to -80°C) directly

to the plate (1 mL/well).

Extraction: Scrape cells on dry ice. Transfer to tubes.

Lysis: Vortex vigorously (1 min). Centrifuge at 15,000 x g for 10 min at 4°C.

Supernatant: Transfer supernatant to a fresh glass vial.

Derivatization (Optional but Recommended for GC-MS): If using GC-MS, derivatize with

MSTFA. For LC-MS (preferred for polar acids), proceed to evaporation and reconstitution in

water/acetonitrile.

Phase 4: LC-MS/MS Analysis
Instrument: Q-Exactive or Triple Quadrupole (QQQ). Mode: Negative Ion Mode (ESI-).

Parameter Setting / Value

Column
HILIC (e.g., Waters BEH Amide or SeQuant

ZIC-pHILIC)

Why HILIC?
Glycolate, Glyoxylate, and Oxalate are small,

highly polar acids that do not retain well on C18.

Mobile Phase A 20 mM Ammonium Acetate in Water (pH 9.0)

Mobile Phase B Acetonitrile

Gradient 95% B to 40% B over 15 minutes.

Target Ions (M-H)-

Glycolate: m/z 75 (M+0) -> 77 (M+2) Glyoxylate:

m/z 73 (M+0) -> 75 (M+2) Oxalate: m/z 89

(M+0) -> 91 (M+2) Glycine: m/z 74 (M+0) -> 76

(M+2)
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Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Calculate the fractional enrichment of the M+2 isotopologue (assuming [1,2-13C2] Glycolate

was used).

HAO1 Activity Metric:

Therapeutic Index (PH1):

Interpretation: A high ratio indicates PH1 pathology (flux diverting to oxalate). A low ratio

(after drug treatment) indicates successful HAO1 inhibition or AGXT restoration.
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Figure 2: Step-by-step experimental workflow for 13C-Glycolate metabolic flux analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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